molecular formula C8H15NO B581110 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- CAS No. 1224161-82-3

1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-

Cat. No.: B581110
CAS No.: 1224161-82-3
M. Wt: 141.214
InChI Key: KYHMFVRVHASKGM-GJMOJQLCSA-N
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Description

1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- is a chemical compound with the molecular formula C8H15NO It is a derivative of isoindoline, characterized by its octahydro structure, which indicates the presence of eight hydrogen atoms in the molecule

Preparation Methods

The synthesis of 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- can be achieved through several synthetic routes. One common method involves the reduction of isoindoline derivatives under specific reaction conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride, and the process is carried out in an appropriate solvent like tetrahydrofuran or ethanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process utilizes a catalyst, often palladium or platinum, to facilitate the addition of hydrogen to the isoindoline derivative, resulting in the formation of the octahydro compound. The reaction is conducted under controlled pressure and temperature conditions to ensure efficient conversion and high product quality.

Chemical Reactions Analysis

1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of isoindolone derivatives, which are valuable intermediates in organic synthesis.

    Reduction: As mentioned earlier, the reduction of isoindoline derivatives is a key step in the synthesis of 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in this reaction.

    Substitution: The compound can also undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule. These reactions are typically carried out using reagents like alkyl halides or halogenating agents under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield isoindolone derivatives, while substitution reactions result in various substituted isoindoline compounds.

Scientific Research Applications

1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- has a wide range of applications in scientific research:

    Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of more complex molecules. Its unique structure allows for the development of novel synthetic pathways and the exploration of new chemical reactions.

    Biology: The compound’s potential biological activity makes it a subject of interest in biochemical and pharmacological studies. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: In medicinal chemistry, 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel- can be compared with other similar compounds, such as isoindoline and isoindolone derivatives.

    Isoindoline: This compound is the parent structure of 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-. It lacks the octahydro modification, resulting in different chemical properties and reactivity.

    Isoindolone: This derivative is formed through the oxidation of isoindoline. It has a carbonyl group, which imparts distinct chemical behavior compared to the hydroxyl group in 1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-.

Properties

CAS No.

1224161-82-3

Molecular Formula

C8H15NO

Molecular Weight

141.214

IUPAC Name

(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol

InChI

InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2/t6-,7+,8-/m1/s1

InChI Key

KYHMFVRVHASKGM-GJMOJQLCSA-N

SMILES

C1CC2CNCC2C(C1)O

Synonyms

1H-Isoindol-4-ol, octahydro-, (3aR,4R,7aS)-rel-

Origin of Product

United States

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